molecular formula C4H9NO2S2 B8074136 Methyl (2-aminoethyldisulfanyl)formate

Methyl (2-aminoethyldisulfanyl)formate

Cat. No.: B8074136
M. Wt: 167.3 g/mol
InChI Key: PJYWOULTKKMXAA-UHFFFAOYSA-N
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Description

Methyl (2-aminoethyldisulfanyl)formate is a specialized ester derivative of formic acid, characterized by a methyl ester group, a disulfide (-S-S-) linkage, and a 2-aminoethyl substituent. Its molecular formula is C₄H₉NO₂S₂, distinguishing it from simpler formate esters like methyl formate (C₂H₄O₂).

Properties

IUPAC Name

methyl (2-aminoethyldisulfanyl)formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S2/c1-7-4(6)9-8-3-2-5/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWOULTKKMXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)SSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl Formate (HCOOCH₃)

Molecular Formula : C₂H₄O₂
Molecular Weight : 60.05 g/mol
Key Properties :

  • Physical State : Clear liquid with high volatility and ethereal odor .
  • Reactivity: Hydrolyzes to methanol and formic acid under acidic conditions; undergoes aminolysis to formamide derivatives .
  • Applications : Blowing agent for polyurethane foams, solvent, and intermediate in fine chemical synthesis .
  • Safety : Flammable (DOT Hazard Class 3), with precautions for inhalation and skin contact .

Comparison :

  • Structural Differences: Methyl (2-aminoethyldisulfanyl)formate has additional disulfide and aminoethyl groups, increasing molecular weight and polarity.
  • Reactivity : The disulfide bond may enable redox-responsive behavior (e.g., cleavage under reducing conditions), absent in methyl formate.
  • Applications: Potential use in drug delivery or crosslinking, unlike methyl formate’s industrial roles.

Sodium Formate (HCOONa)

Molecular Formula : CHNaO₂
Molecular Weight : 68.01 g/mol
Key Properties :

  • Physical State : Crystalline solid with a melting point of 253°C .
  • Solubility : Highly water-soluble (>97 g/100 mL at 20°C).
  • Applications : Deicing agent, pH regulator in textiles, and reducing agent in leather tanning .

Comparison :

  • Chemical Class: Sodium formate is a salt, whereas this compound is an ester.

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C₄H₁₂N₂S₂)

Molecular Formula : C₄H₁₂N₂S₂
Molecular Weight : 152.28 g/mol
Key Properties :

  • Physical State : Likely a liquid or low-melting solid (based on analogous amines).
  • Reactivity : Disulfide bonds can undergo reduction to thiols, enabling applications in dynamic chemistry .

Comparison :

  • Functional Groups: Both compounds share disulfide and aminoethyl groups, but this compound includes a formate ester, altering solubility and hydrolytic stability.
  • Applications : The formate ester may enhance biodegradability or enable esterase-mediated cleavage in biological systems.

Research Findings and Data Tables

Table 1: Comparative Physical and Chemical Properties

Property This compound Methyl Formate Sodium Formate 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
Molecular Formula C₄H₉NO₂S₂ C₂H₄O₂ CHNaO₂ C₄H₁₂N₂S₂
Molecular Weight (g/mol) 167.25 60.05 68.01 152.28
Functional Groups Ester, disulfide, amine Ester Carboxylate salt Disulfide, amine
Physical State Likely liquid Liquid Crystalline solid Liquid
Key Reactivity Redox-sensitive disulfide Hydrolysis Ionic dissociation Disulfide reduction
Applications Drug delivery, crosslinking Blowing agent Deicing, pH control Dynamic chemistry

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